![molecular formula C15H19N3O B2519659 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1239783-33-5](/img/structure/B2519659.png)
4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, also known as MPO, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. MPO is a piperidine derivative that contains an oxadiazole ring, which gives it unique properties that make it useful in various fields of research.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the primary research applications of derivatives similar to 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been in the development of anticancer agents. A study by Rehman et al. (2018) detailed the synthesis of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole structure, evaluating them as potential anticancer agents. These compounds exhibited promising anticancer activities, with some showing low IC50 values, indicating strong potential relative to doxorubicin, a commonly used reference anticancer drug (Rehman et al., 2018).
Antimicrobial Activity
Research by Khalid et al. (2016) focused on the synthesis and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which are structurally related to this compound. These compounds were synthesized and exhibited moderate to potent antibacterial activity, highlighting their potential as antibacterial agents (Khalid et al., 2016).
Tuberculostatic Activity
In another study, Foks et al. (2004) synthesized derivatives incorporating the phenylpiperazineacetic hydrazide cyclization product and evaluated them for tuberculostatic activity. These compounds demonstrated minimum inhibiting concentrations (MIC) within the range of 25 - 100 mg/ml, indicating their potential use in treating tuberculosis (Foks et al., 2004).
Antihypertensive Agents
Takai et al. (1986) explored the synthesis of piperidine derivatives with a quinazoline ring system, aiming to assess their antihypertensive activity. Among the compounds synthesized, some showed significant hypotension effects in spontaneously hypertensive rat models, suggesting their utility as antihypertensive agents (Takai et al., 1986).
Wirkmechanismus
Zukünftige Richtungen
Future research could explore the potential biological activities of this compound, given the known activities of compounds containing piperidine and 1,2,4-oxadiazole rings . Additionally, further studies could investigate the synthesis of this compound and its derivatives, as well as their physical and chemical properties.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-2-4-13(5-3-11)15-17-14(19-18-15)10-12-6-8-16-9-7-12/h2-5,12,16H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIDOHYNMQBENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate](/img/structure/B2519576.png)

![2-[(4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519578.png)
![N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
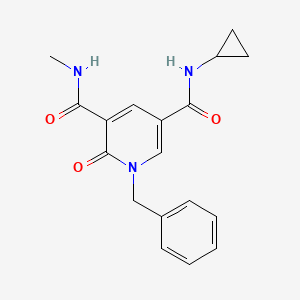
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519582.png)
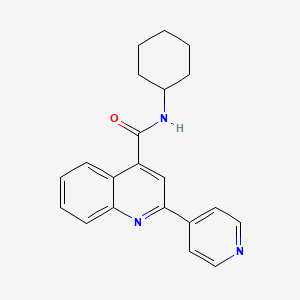
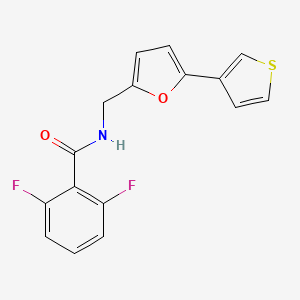
![N-[(4-methoxyphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2519589.png)
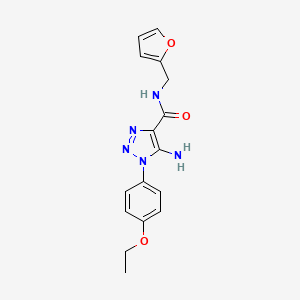
![benzyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2519592.png)
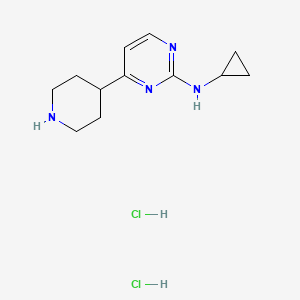
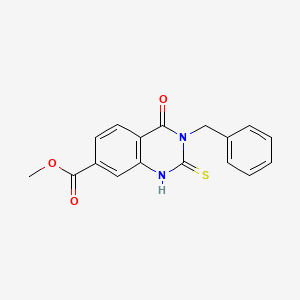
![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)